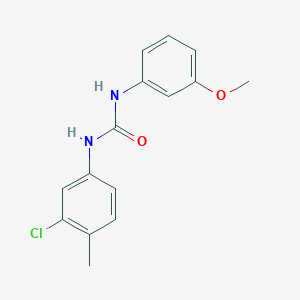![molecular formula C17H18N2O5S2 B5562503 4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B5562503.png)
4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex molecules involves multi-step reactions, including condensation, cyclization, and functionalization processes. For instance, the synthesis and characterization of azo-benzoic acids demonstrate the use of spectroscopic techniques (NMR, UV-VIS, IR) to confirm molecular structures. Techniques such as density functional theory (DFT) are often employed for molecular geometry optimization, indicating the complexity and precision required in synthesizing such compounds (Baul, Das, Chandra, Mitra, & Pyke, 2009).
Molecular Structure Analysis
The molecular structure of compounds akin to the subject compound is characterized using advanced spectroscopic and computational methods. Studies often utilize DFT and time-dependent DFT (TDDFT) for investigating the electronic structures and photophysical properties. These analyses reveal the conjugation and electronic distribution within the molecule, providing insights into its reactivity and interaction with various substrates (Kurt, Sas, Can, Okur, Icli, Demic, Karabacak, Jayavarthanan, & Sundaraganesan, 2016).
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its functional groups and molecular structure. For instance, the presence of azo groups and carboxylic acids in related molecules facilitates a range of chemical reactions, including azo-hydrazone tautomerism and acid-base dissociation, which are dependent on the solvent and pH conditions (Baul, Das, Chandra, Mitra, & Pyke, 2009). These properties are essential for designing molecules with specific reactivities and for applications in various fields.
Physical Properties Analysis
The physical properties of the compound, such as solubility, melting point, and stability, are crucial for its practical applications. For similar compounds, techniques like differential scanning calorimetry (DSC) and polarized light microscopy (PLM) are used to study mesophase behavior and thermal properties, indicating the importance of physical characterizations in understanding the material's applicability (Naoum, Fahmi, Mohammady, & Abaza, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards other molecules, pH stability, and interaction with light, are pivotal for determining the compound's utility in various domains. Spectroscopic methods, coupled with computational analyses, provide a deep understanding of the molecule's behavior under different chemical environments. This enables the prediction and rationalization of its interactions at the molecular level (Kurt, Sas, Can, Okur, Icli, Demic, Karabacak, Jayavarthanan, & Sundaraganesan, 2016).
Applications De Recherche Scientifique
Supramolecular Liquid Crystals
Research has demonstrated the role of this compound in the formation of supramolecular liquid crystals. These studies focus on the hydrogen-bonding interactions between non-mesomorphic compounds, investigating the effect of lateral substitution on the stability and extent of supramolecular liquid crystal phases. The findings contribute significantly to the understanding of mesophase behavior in materials science, highlighting the compound's potential in the development of advanced materials with specific liquid crystalline properties (Naoum, Fahmi, & Almllal, 2010).
EP1 Receptor Selective Antagonists
In pharmacological research, analogs of the compound have been identified as functional antagonists selective for the EP1 receptor subtype. These studies are significant for understanding the compound's role in inhibiting specific receptor interactions, offering insights into its potential therapeutic applications without directly addressing drug use or side effects (Naganawa et al., 2006).
Synthesis and Characterization
The compound has also been a focus of synthetic chemistry research, where its synthesis and characterization have been explored. Studies include the preparation of labeled compounds for use in research, contributing to methodologies in chemical synthesis and analysis (Taylor et al., 1996).
Antimicrobial Agents
Further studies have explored the compound's derivatives as antimicrobial agents. By synthesizing and evaluating various derivatives for antimicrobial activity, research has opened up possibilities for its use in combating microbial infections. This area of study is crucial for developing new antimicrobial compounds to address resistance issues (Komurcu Sg et al., 1995).
Luminescent Sensors
Moreover, the compound's role in the development of luminescent sensors has been investigated. Studies in this area focus on its ability to serve as a component in materials that exhibit luminescent properties, potentially useful in sensing applications. These findings highlight the compound's utility in the development of new materials for detecting environmental or biological analytes (Ding et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
4-[[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c20-16(18-10-12-3-5-13(6-4-12)17(21)22)15-9-14(11-25-15)26(23,24)19-7-1-2-8-19/h3-6,9,11H,1-2,7-8,10H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTOGZOVDVPRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]methyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)
![5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid](/img/structure/B5562435.png)
![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)
![N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562457.png)
![1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)




![N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562493.png)
![2-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5562494.png)
![4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5562498.png)
![N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5562510.png)